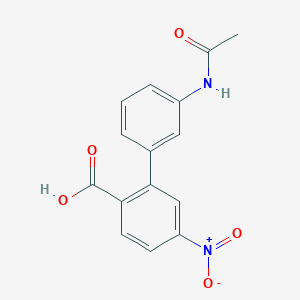![molecular formula C15H13NO4 B6404798 5-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261908-44-4](/img/structure/B6404798.png)
5-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid (95%) is a hydrophobic organic compound that has been studied for its potential applications in the scientific research field. It is a white-colored solid with a melting point of 178-180°C and a boiling point of 463°C. This compound has a molecular weight of 222.28 g/mol and is soluble in both water and organic solvents. It is also known by its common name, 5-hydroxy-3-phenylbenzoic acid.
作用機序
The mechanism of action of 5-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This inhibition leads to an increase in the concentration of acetylcholine and a decrease in the concentration of other neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid are not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This inhibition leads to an increase in the concentration of acetylcholine and a decrease in the concentration of other neurotransmitters. In addition, it has been shown to inhibit the activity of other enzymes, such as chymotrypsin and trypsin.
実験室実験の利点と制限
The main advantage of using 5-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid in laboratory experiments is its high solubility in both water and organic solvents. This makes it easier to work with and allows for more accurate results. Additionally, it is relatively inexpensive and can be easily synthesized.
However, there are some limitations to using this compound in laboratory experiments. It is not very stable and can easily degrade over time. Additionally, it is not very soluble in lipids, making it difficult to use in experiments involving lipids. Finally, it can be toxic if ingested, so it should be handled with care.
将来の方向性
There are many potential future directions for research on 5-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid. These include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be done to improve the synthesis method and to develop more efficient methods for its purification. Finally, further research could be done to explore its potential as a drug delivery system and its ability to interact with other molecules.
合成法
5-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid can be synthesized by the reaction of 3-phenylbenzoic acid with N-methylformamide in the presence of sodium hydroxide. This reaction produces a mixture of the desired product and an undesired by-product. The by-product can be removed by column chromatography using ethyl acetate as the eluent. The product is then purified by recrystallization from ethanol.
科学的研究の応用
5-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has been studied for its potential applications in the scientific research field. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been used to study the interactions between proteins and small molecules. In addition, it has been used to study the structure-activity relationships of organic compounds.
特性
IUPAC Name |
3-hydroxy-5-[3-(methylcarbamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-16-14(18)10-4-2-3-9(5-10)11-6-12(15(19)20)8-13(17)7-11/h2-8,17H,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTBANVBTAWUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690641 |
Source


|
| Record name | 5-Hydroxy-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-44-4 |
Source


|
| Record name | 5-Hydroxy-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404770.png)


![3-Amino-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404792.png)


![2-Methyl-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404806.png)
![3-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404808.png)